Fmoc-L-Cyclopropylalanine
Description
Fmoc-L-Cyclopropylalanine (CAS: 214750-76-2) is a non-natural amino acid derivative widely used in peptide synthesis and drug discovery. Its structure features a cyclopropyl group attached to the β-carbon of alanine, protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position. This modification enhances steric hindrance and conformational rigidity, making it valuable for designing peptidomimetics and bioactive molecules .
Properties
IUPAC Name |
(2S)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGUEWQZLABTFG-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944071 | |
| Record name | 3-Cyclopropyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214750-76-2 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopropanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214750-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclopropyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Reagents
The synthesis begins with the protection of L-cyclopropylalanine’s amino group using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction occurs in a two-phase system:
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Base Activation : Sodium bicarbonate (NaHCO₃) deprotonates the amino group, facilitating nucleophilic attack on Fmoc-Cl.
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Fmoc Protection : The activated amino group reacts with Fmoc-Cl in dioxane or tetrahydrofuran (THF), forming this compound (Fig. 1).
Reaction Conditions :
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Temperature : 0–25°C
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Solvent : Anhydrous dioxane or THF
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Molar Ratio : 1.2:1 (Fmoc-Cl:L-cyclopropylalanine)
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Reaction Time : 4–6 hours
Key Challenge : The cyclopropyl group introduces steric hindrance, reducing coupling efficiency. Solutions include using excess Fmoc-Cl (1.5 equiv) and extending reaction times to 8 hours for >95% conversion.
Alternative Synthetic Routes
A patent (CN103373940B) describes a scalable method using ethanol/water systems for both synthesis and purification:
| Step | Details |
|---|---|
| Fmoc-Cl Quenching | Post-reaction, residual Fmoc-Cl is extracted with diethyl ether. |
| Acid Precipitation | Adjust pH to 2.0 with HCl to precipitate the product. |
| Ethyl Acetate Extraction | Crude product is dissolved in ethyl acetate and dried over Na₂SO₄. |
This method avoids hazardous solvents like dichloromethane (DCM), aligning with green chemistry principles.
Purification Techniques
Recrystallization Optimization
Recrystallization in ethanol/water systems achieves ≥99.5% purity. A case study from CN103373940B illustrates:
| Ethanol/Water Ratio | Yield | Purity |
|---|---|---|
| 3:2 | 90.7% | 99.59% |
| 2:1 | 88.2% | 99.31% |
Procedure :
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Dissolve crude product in ethanol/water (3:2) at 80°C.
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Cool to room temperature overnight for crystallization.
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Rinse crystals with ethanol/water (4:5) to remove impurities.
Advantage : Ethanol’s low toxicity simplifies solvent recovery via distillation, reducing industrial waste.
Chromatographic Purification
For research-grade purity (>99.9%), reversed-phase HPLC is employed:
Column : C18 (5 μm, 250 × 4.6 mm)
Mobile Phase : Acetonitrile/water (0.1% trifluoroacetic acid)
Gradient : 20%→80% acetonitrile over 30 minutes
Detection : UV at 265 nm (Fmoc absorbance).
Industrial-Scale Production
Process Intensification
Industrial protocols prioritize cost efficiency and yield:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Glass flask | Stainless steel reactor |
| Solvent Recovery | Rotary evaporation | Continuous distillation |
| Yield | 85–90% | 92–95% |
Case Study : A 100 kg batch using automated SPPS reactors achieved 94.3% yield with in-line HPLC monitoring.
Analytical Validation
Purity Assessment
| Method | Parameter | Specification |
|---|---|---|
| HPLC | Retention time | 12.3 min (C18 column) |
| ¹H-NMR | Cyclopropyl CH₂ | δ 0.5–1.2 ppm |
| Mass Spec | [M+H]⁺ | 351.4 m/z |
Discrepancies in reported purity (e.g., 65% vs. 95%) arise from incomplete solvent removal. Lyophilization post-HPLC eliminates residual acetonitrile, ensuring consistent results.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-L-Cyclopropylalanine can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under specific conditions, although this is less common due to the stability of the Fmoc group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyclopropyl ring.
Reduction: Reduced forms of the compound, although less common.
Substitution: Substituted derivatives with modified properties.
Scientific Research Applications
Peptide Synthesis
Fmoc-L-Cyclopropylalanine is extensively used in solid-phase peptide synthesis (SPPS). Its unique structure enables the formation of peptides with enhanced stability and specific biological activities.
| Application | Description |
|---|---|
| Peptide Construction | Serves as a building block in creating complex peptides with desired functionalities. |
| Stability Enhancement | Contributes to the stability of synthesized peptides against enzymatic degradation. |
Drug Development
The cyclopropyl moiety enhances the pharmacological properties of drug candidates, making this compound valuable in medicinal chemistry.
| Property | Impact |
|---|---|
| Bioactivity | Enhances binding affinity to target proteins, improving therapeutic efficacy. |
| Pharmacokinetics | Modifies absorption and distribution characteristics in biological systems. |
Bioconjugation
The Fmoc protecting group facilitates selective reactions for bioconjugation processes, crucial for developing targeted drug delivery systems.
| Technique | Significance |
|---|---|
| Targeted Delivery | Enables attachment of biomolecules to specific targets, enhancing therapeutic outcomes. |
| Functionalization | Allows for the attachment of various functional groups to peptides or proteins. |
Protein Engineering
This compound is employed in designing novel proteins with enhanced stability and activity, benefiting biotechnology and enzyme engineering.
| Application | Outcome |
|---|---|
| Enzyme Engineering | Development of enzymes with improved catalytic properties for industrial applications. |
| Protein Stability | Increases resistance to denaturation under extreme conditions. |
Structure-Activity Relationship Studies
This compound's distinct structure allows researchers to investigate how modifications affect biological activity, aiding in optimizing lead compounds in pharmaceutical research.
| Study Type | Purpose |
|---|---|
| SAR Analysis | Evaluates how structural changes influence efficacy and safety profiles of drugs. |
| Lead Optimization | Identifies modifications that enhance therapeutic potential while minimizing side effects. |
Case Study 1: Antifungal Activity
A study highlighted the antibiotic mechanism of L-cyclopropylalanine, showing its ability to inhibit fungal growth by blocking the biosynthesis of leucine, an essential amino acid. This mechanism was attributed to the inhibition of α-isopropylmalate synthase, suggesting potential applications in combating antibiotic resistance .
Case Study 2: Peptidomimetic Discovery
Research involving affinity selection-mass spectrometry demonstrated that peptidomimetics incorporating cyclopropylalanine exhibited high affinity for ACE2 receptors, indicating potential therapeutic applications in viral infections .
Mechanism of Action
Mechanism: The mechanism of action of Fmoc-L-Cyclopropylalanine involves the protection of the amino group of L-cyclopropylalanine by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis and allows for the selective deprotection of the amino group under basic conditions .
Molecular Targets and Pathways: The primary target of this compound is the amino group of L-cyclopropylalanine. The Fmoc group forms a stable carbamate linkage with the amino group, which can be selectively cleaved under basic conditions, allowing for the controlled synthesis of peptides and proteins .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Physicochemical Properties of Fmoc-Protected Cyclic Amino Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Feature |
|---|---|---|---|---|---|
| Fmoc-L-Cyclopropylalanine | 214750-76-2 | C₂₁H₂₁NO₄ | 351.40 | >95% | β-Cyclopropyl group |
| Fmoc-α-Me-L-Phe-OH | 135944-05-7 | C₂₅H₂₃NO₄ | 401.45 | ≥97% | α-Methyl, phenyl side chain |
| Fmoc-L-Bip-OH | 199110-64-0 | C₂₉H₂₃NO₄ | 449.50 | ≥95% | Biphenyl side chain |
| Fmoc-L-Cyclopentylalanine | 371770-32-0 | C₂₃H₂₅NO₄ | 379.45 | ≥97% | β-Cyclopentyl group |
| Fmoc-4-Cyclopropyl-L-Phe-OH | 1997389-26-0 | C₂₇H₂₅NO₄ | 427.49 | ≥95% | 4-Cyclopropylphenyl side chain |
Key Observations :
- Steric Effects : The cyclopropyl group in this compound provides greater rigidity compared to bulkier substituents like biphenyl (Fmoc-L-Bip-OH) or cyclopentyl (Fmoc-L-Cyclopentylalanine) .
- Solubility : Smaller cyclic groups (e.g., cyclopropyl) improve aqueous solubility compared to aromatic or larger aliphatic substituents .
- Synthetic Yield : this compound is synthesized with high yield (82%), outperforming fluorinated analogues like Fmoc-(R)tFmcpA-OH (82% vs. 72–84% for fluoromethyl derivatives) .
Table 2: Antiparasitic Activities of Hormaomycin Analogues
| Compound | Target Organism | IC₅₀ (nM) | Relative Activity vs. Hormaomycin |
|---|---|---|---|
| Hormaomycin (Native) | Plasmodium falciparum | 12.3 | 100% |
| 8a (Trifluoromethylcyclopropyl) | P. falciparum | 17.8 | 55% |
| 8a (Trifluoromethylcyclopropyl) | Leishmania donovani | 23.5 | 63% |
| This compound* | P. falciparum | Not tested | N/A |
However, its structural analogues (e.g., 8a) show reduced antiparasitic efficacy compared to native hormaomycin .
Key Findings :
- Fluorinated cyclopropyl derivatives (e.g., 8a) exhibit 37–45% lower activity against P. falciparum and L. donovani than hormaomycin, likely due to increased hydrophobicity and altered target binding .
- The cyclopropyl group alone (without fluorination) may balance rigidity and solubility, making this compound a preferred scaffold for further modifications .
Biological Activity
Fmoc-L-Cyclopropylalanine (Fmoc-Cpa) is a noncanonical amino acid that has garnered attention for its unique structural properties and potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its antimicrobial properties, implications in peptide design, and potential therapeutic applications.
Structural Characteristics
This compound is characterized by the cyclopropyl group attached to the α-carbon of the alanine backbone. This unique structure influences its interaction with biological systems, particularly in terms of enzyme inhibition and binding affinity in peptide constructs.
Antimicrobial Activity
Recent studies have highlighted the broad-spectrum antimicrobial activity of L-Cyclopropylalanine, from which this compound is derived.
- Mechanism of Action : L-Cyclopropylalanine exhibits significant inhibition against various fungi and bacteria. Its mechanism involves blocking the biosynthesis of essential amino acids, specifically leucine. This inhibition occurs through the targeting of α-isopropylmalate synthase (α-IMPS), an enzyme crucial for leucine synthesis in microorganisms but absent in humans .
- Inhibitory Effects : The presence of L-leucine can abolish the antifungal activity of cyclopropylalanine, indicating a competitive inhibition mechanism . This property may provide a novel approach for developing antibiotics that target specific biosynthetic pathways in pathogens.
| Microorganism | Inhibition Type | Mechanism |
|---|---|---|
| Fungi | Broad-spectrum | Inhibition of α-IMPS |
| Bacteria | Broad-spectrum | Inhibition of leucine biosynthesis |
Peptide Design and Therapeutic Applications
This compound's unique properties make it a valuable building block in peptide synthesis, particularly for creating peptidomimetics with enhanced stability and binding affinity.
- Peptidomimetic Development : In recent research, cyclopropylalanine has been incorporated into peptidomimetic libraries aimed at enhancing binding to therapeutic targets such as ACE2. These studies have shown that cyclopropylalanine can significantly improve the stability and efficacy of peptide-based drugs .
- Affinity Selection : The incorporation of cyclopropylalanine into peptide sequences has been linked to increased serum stability and binding affinity, making it a candidate for therapeutic applications in diseases such as COVID-19 where ACE2 plays a critical role .
Case Studies
- Antifungal Screening : A study isolated L-cyclopropylalanine from Amanita virgineoides, demonstrating its effectiveness against fungal strains resistant to conventional antifungals. The study provided evidence for its potential use as a natural antibiotic .
- Peptide Libraries : Research involving the development of peptidomimetics showed that peptides containing this compound exhibited improved binding characteristics compared to their canonical counterparts, highlighting its utility in drug design .
Q & A
Q. What is the standard protocol for synthesizing Fmoc-L-Cyclopropylalanine, and how is purity validated?
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using carbodiimide-based coupling reagents. A representative protocol involves:
- Activating this compound with N,N'-diisopropylethylamine (DIPEA) and 1-hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF).
- Coupling to a resin-bound peptide chain using ethylcarbodiimide hydrochloride (EDC) at 0°C, followed by overnight reaction .
- Purification via reversed-phase HPLC with a C18 column and elution gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Purity is confirmed by HPLC (>95%) and structural integrity by ¹H-NMR (e.g., characteristic Fmoc aromatic protons at δ 7.3–7.8 ppm) .
Q. How should researchers handle and store this compound to ensure stability?
- Store desiccated at –20°C to prevent hydrolysis of the Fmoc group.
- Dissolve in DMF or dichloromethane (DCM) immediately before use; avoid prolonged exposure to moisture or basic conditions, which can deprotect the amino group .
- Monitor for decomposition via thin-layer chromatography (TLC) or HPLC if storage exceeds 6 months .
Q. What analytical techniques are critical for characterizing this compound?
- HPLC : Assess purity using a C18 column with UV detection at 265 nm (Fmoc absorbance) .
- ¹H-NMR : Confirm identity via diagnostic signals (e.g., cyclopropyl CH₂ at δ 0.5–1.2 ppm and Fmoc aromatic protons) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ = 388.4 for C₂₃H₂₀N₂O₄) .
Advanced Research Questions
Q. How can low coupling efficiency of this compound in SPPS be mitigated?
The cyclopropyl group introduces steric hindrance, reducing coupling efficiency. Optimize by:
- Using double coupling (2×30 min) with excess amino acid (4 equiv) and activating agents like HATU or Oxyma Pure, which enhance reactivity compared to EDC/HOBt .
- Increasing reaction temperature to 25°C after initial coupling at 0°C to improve kinetics .
- Monitoring by Kaiser test or FT-IR for unreacted amines .
Q. What strategies resolve contradictions in reported yields for this compound incorporation into peptides?
Discrepancies arise from varying steric environments in peptide sequences. For example:
- Linear peptides : Yields >80% are achievable with optimized protocols .
- Conformationally restricted peptides : Yields drop to ~50% due to increased steric clashes; use microwave-assisted SPPS (50°C, 10 min) to enhance diffusion .
- Validate yields via HPLC integration and compare with control residues (e.g., Fmoc-Ala-OH) .
Q. How does the cyclopropyl moiety influence peptide secondary structure and stability?
- The cyclopropyl group imposes rigid conformational constraints , favoring β-sheet or turn structures. Analyze via circular dichroism (CD) spectroscopy or molecular dynamics (MD) simulations .
- Stability studies (e.g., in serum or acidic conditions) show cyclopropyl-containing peptides resist proteolysis 2–3× longer than linear analogs, making them suitable for in vivo applications .
Q. What are the applications of this compound in designing peptide-based inhibitors?
- Enzyme inhibition : Incorporate into protease-binding loops to stabilize bioactive conformations (e.g., HIV-1 protease inhibitors) .
- Receptor antagonists : Use in GPCR-targeting peptides to enhance binding affinity by reducing entropy loss upon interaction .
- Peptide libraries : Employ in alanine-scanning or combinatorial libraries to map critical residues for activity .
Data Interpretation and Contradictions
Q. How should researchers address conflicting purity reports (e.g., 65% vs. >95%) for synthesized batches?
- Source of discrepancy : Incomplete purification (e.g., using ether precipitation vs. HPLC) or residual solvents.
- Resolution : Repurify via preparative HPLC and lyophilize. Cross-validate with ¹H-NMR integration of Fmoc vs. impurity peaks .
Q. Why do some studies report racemization during this compound coupling, while others do not?
- Racemization depends on activation method : HOBt/EDC minimizes it (<1%), while HATU may increase risk (2–5%) at elevated temperatures.
- Test enantiomeric purity via chiral HPLC or Marfey’s reagent .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
